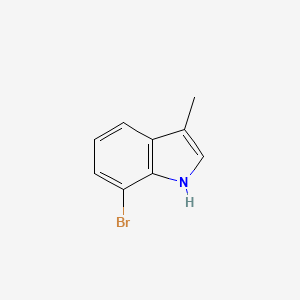

7-Bromo-3-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHOFIYUZHKOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853355-96-1 | |

| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Indole Scaffold

An In-depth Technical Guide to 7-Bromo-3-methyl-1H-indole: Properties, Reactivity, and Applications in Drug Discovery

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure, composed of a fused benzene and pyrrole ring, is a common feature in numerous natural products, signaling molecules like serotonin, and a multitude of approved pharmaceuticals.[1][2] This prevalence is not coincidental; the indole core offers a unique combination of steric and electronic properties, enabling it to engage in various biological interactions, including hydrogen bonding and π-stacking.

This guide focuses on a specific, strategically functionalized derivative: This compound . The deliberate placement of a methyl group at the C3 position and a bromine atom at the C7 position transforms the basic indole skeleton into a highly versatile building block for synthetic and medicinal chemists. The C3-methyl group sterically blocks the most common site of electrophilic attack, redirecting reactivity, while the C7-bromo substituent serves as a robust synthetic handle for carbon-carbon and carbon-heteroatom bond formation.

This document provides a comprehensive overview of the core chemical properties, spectroscopic signature, reactivity profile, and practical applications of this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the bedrock of its application. This compound is typically a light yellow to yellow solid under standard conditions.[3] Its key physicochemical properties are summarized below for rapid reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 86915-22-2 | [3] |

| Molecular Formula | C₉H₈BrN | [4] |

| Molecular Weight | 210.07 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point | 325.1 ± 22.0 °C (Predicted) | [3] |

| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 15.63 ± 0.30 (Predicted) | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The data for this compound is consistent with its substituted indole structure.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals: a broad singlet for the N-H proton around δ 8.06 ppm, three distinct aromatic protons between δ 7.00-7.60 ppm, and a sharp singlet or doublet for the C3-methyl group protons around δ 2.35 ppm.[5]

-

δ 8.06 (s, 1H): Corresponds to the indole N-H proton. Its broadness is typical due to quadrupole relaxation and potential exchange.

-

δ 7.55 (d, J = 7.9 Hz, 1H): Aromatic proton likely at C4, adjacent to the electron-withdrawing bromine atom.

-

δ 7.37 (d, J = 7.6 Hz, 1H): Aromatic proton, likely at C6.

-

δ 7.08 – 6.97 (m, 2H): Overlapping signals for the remaining aromatic proton (C5) and the C2 proton.

-

δ 2.35 (d, J = 1.0 Hz, 3H): The C3-methyl protons, showing a small coupling to the C2 proton.[5]

-

-

¹³C NMR (125 MHz, CDCl₃): The carbon spectrum displays nine distinct signals, confirming the number of carbons in the structure.[5] Key shifts include:

-

δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23: Aromatic carbons.

-

δ 113.13: Carbon atom bearing the bromine (C7).

-

δ 104.75: C3 carbon.

-

δ 9.97: C3-methyl carbon.[5]

-

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its predictable and versatile reactivity, which is governed by the interplay of the indole core and its specific substituents.

Synthetic Approaches

While numerous methods exist for indole synthesis, a common strategy for producing substituted indoles involves the cyclization of appropriately substituted anilines. For instance, a general approach could involve the Fischer indole synthesis or the Bartoli indole synthesis using a starting material like 2-bromo-6-nitrotoluene, followed by functional group manipulations.[6] A described synthesis involves the reaction of 4,5,6,7-tetrahydrobenzo[c]chromen-2(1H)-one and 2-(trimethylsilyl)ethanol, followed by a Nef reaction to form the indole ring.[4]

Caption: Generalized workflow for indole synthesis.

Reactivity Profile: A Tale of Two Handles

The reactivity of this compound is best understood by considering its distinct reactive sites. The C3-methyl group deactivates the typically nucleophilic C3 position, while the C7-bromo group introduces a site for metal-catalyzed cross-coupling.

-

Indole Ring Reactivity: The indole nitrogen (N1) remains nucleophilic and can be readily alkylated, acylated, or protected using standard protocols. The C2 position, now the most electron-rich carbon on the pyrrole ring due to the C3-blockade, becomes the primary site for electrophilic attack.[7]

-

The C7-Bromo Group: The Gateway to Diversity: The true synthetic power of this molecule lies in the C-Br bond. This site is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, allowing for the strategic introduction of a vast array of chemical moieties. This is the cornerstone of its utility in building molecular libraries for drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds (attaching new aryl or heteroaryl rings).[8]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Caption: Reactivity map of this compound.

Part 3: Application in Drug Discovery and Development

The structural features of this compound make it an exemplary building block for generating novel chemical entities with therapeutic potential.

Role as a Versatile Intermediate

The primary application is in the construction of complex molecules for screening libraries. The bromine atom at the 7-position allows for late-stage functionalization, a highly desirable strategy in medicinal chemistry. This enables chemists to synthesize a core structure and then rapidly create dozens or hundreds of analogues by varying the coupling partner in a Suzuki or other cross-coupling reaction. This approach is instrumental in exploring Structure-Activity Relationships (SAR).[8]

For example, related structures like (7-Bromo-1H-indol-2-yl)boronic acid are used to synthesize potent dual inhibitors of kinases like RET and TRKA, which are implicated in certain cancers.[9] this compound provides an alternative and complementary scaffold for accessing novel chemical space around similar biological targets.

Caption: Drug discovery workflow using the target building block.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction. Causality is noted in italics.

Objective: To synthesize a 7-aryl-3-methyl-1H-indole derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Palladium tetrakis, 0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound, the arylboronic acid, and a magnetic stir bar. An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Reagent Addition: Add the palladium catalyst and sodium carbonate. The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent Addition: Add the degassed solvent mixture (toluene/water). Degassing the solvents (e.g., by bubbling nitrogen through them) removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Fit the flask with a condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. This removes inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

Part 4: Safety and Handling

As with all brominated aromatic compounds, appropriate safety precautions are necessary.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10][11]

-

Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3]

Conclusion

This compound is more than just another substituted heterocycle; it is a strategically designed chemical tool. The C3-methyl group directs reactivity, while the C7-bromo group provides a versatile anchor point for molecular diversification through robust cross-coupling chemistry. This combination makes it an exceptionally valuable building block for researchers in organic synthesis and a key asset for professionals in drug development aiming to generate novel molecular entities for therapeutic intervention. Its well-defined properties and predictable reactivity ensure its continued role in the advancement of medicinal chemistry.

References

-

Supporting information. The Royal Society of Chemistry. [Link]

-

7-Bromo-1-methyl-1H-indole | C9H8BrN | CID 21950069. PubChem. [Link]

-

7-Bromo-3-iodo-1-methylindole | C9H7BrIN | CID 164566267. PubChem. [Link]

-

7-Bromo-1-methyl-1H-indole - SAFETY DATA SHEET. Chem-Impex International. [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl) - ProQuest. ProQuest. [Link]

-

Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. ACS Publications. [Link]

- CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

-

A promising scaffold for drug development - Indoles. PubMed. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Indole, 7-broMo-3-Methyl- CAS#: 86915-22-2 [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 7-Bromo-1-methyl-1H-indole | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 7-Bromo-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 7-Bromo-3-methyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the relevant synthetic strategies, including the renowned Fischer and Leimgruber-Batcho indole syntheses. Beyond theoretical discussions, this guide presents a practical, step-by-step protocol for the preparation of the title compound, grounded in established chemical principles. The causality behind experimental choices is elucidated, ensuring a deep understanding of the synthetic process. Furthermore, this guide includes detailed characterization data and visual aids, such as reaction pathway diagrams, to facilitate comprehension and practical application.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug design and development. The strategic introduction of substituents onto the indole core allows for the fine-tuning of pharmacological activity, making the synthesis of specifically functionalized indoles a critical endeavor. This compound, in particular, serves as a valuable intermediate for the elaboration into more complex molecules with potential therapeutic applications. The bromine atom at the C7-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at C3 influences the molecule's steric and electronic profile.

Strategic Approaches to the Synthesis of this compound

The construction of the indole nucleus can be achieved through several named reactions, each with its own set of advantages and limitations. For the synthesis of this compound, two classical methods are of particular relevance: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice of a specific route is often dictated by the availability of starting materials, desired regioselectivity, and reaction scalability.

The Fischer Indole Synthesis: A Classic Route to Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1]

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement (the key bond-forming step) to an enamine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[3][4] The reaction can be catalyzed by various Brønsted and Lewis acids.[3]

Application to this compound: To synthesize the target molecule via this route, (2-bromophenyl)hydrazine would be reacted with propanal. The acidic conditions would then promote the cyclization to form the desired this compound.

Figure 1: Conceptual workflow of the Fischer Indole Synthesis for this compound.

The Leimgruber-Batcho Indole Synthesis: A Versatile Alternative

The Leimgruber-Batcho indole synthesis offers a powerful and often milder alternative to the Fischer synthesis. This method commences with an o-nitrotoluene derivative, which is converted to an enamine, followed by reductive cyclization to form the indole ring.[5]

Mechanism: The synthesis begins with the reaction of an o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) and a secondary amine like pyrrolidine to form a β-amino-o-nitrostyrene (enamine). This intermediate is then subjected to reduction, which simultaneously reduces the nitro group to an amine and facilitates cyclization to the indole.[5] A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[5]

Application to this compound: The synthesis of this compound via this pathway would start from 2-bromo-6-nitrotoluene. Reaction with N,N-dimethylformamide dimethyl acetal and pyrrolidine would yield the corresponding enamine, which upon reductive cyclization, would furnish the target indole.

Figure 2: Conceptual workflow of the Leimgruber-Batcho Synthesis for this compound.

Experimental Protocol: Synthesis of this compound

While several general methods for indole synthesis exist, a specific and reliable protocol is crucial for successful laboratory execution. The following procedure is a representative method for the preparation of this compound. Safety Precaution: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Bromo-6-nitrotoluene | Reagent | Commercially Available |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent | Commercially Available |

| Pyrrolidine | Reagent | Commercially Available |

| Raney Nickel (slurry in water) | Catalyst | Commercially Available |

| Hydrazine monohydrate | Reagent | Commercially Available |

| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate | Anhydrous | Commercially Available |

Step-by-Step Procedure

Step 1: Formation of the Enamine Intermediate

-

To a solution of 2-bromo-6-nitrotoluene in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal and pyrrolidine.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically reflux).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a colored solid or oil. This intermediate may be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of Raney nickel slurry.

-

To this suspension, add hydrazine monohydrate dropwise at a controlled temperature (an exothermic reaction may occur).

-

After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully filter through a pad of celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, always kept wet.

-

Wash the celite pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product is then subjected to purification.

Purification

-

The crude this compound can be purified by flash column chromatography on silica gel.

-

A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be used to isolate the pure product.

-

Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data

The following spectroscopic data are consistent with the structure of this compound.

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H). |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97. |

Note: NMR data has been referenced from a public source and should be verified with an authentic sample.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈BrN[5] |

| Molecular Weight | 210.07 g/mol [5] |

| Appearance | Typically a solid |

| CAS Number | 853355-96-1[5] |

Conclusion

The synthesis of this compound is a key step in the development of novel therapeutics and functional materials. This technical guide has outlined the primary synthetic strategies, with a focus on the Fischer and Leimgruber-Batcho indole syntheses, providing a solid theoretical foundation for researchers. The detailed experimental protocol offers a practical starting point for the laboratory synthesis of this important intermediate. By understanding the underlying principles and having access to a reliable procedure, scientists and drug development professionals are better equipped to utilize this compound in their research endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

-

Wikipedia. (2023, May 2). Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-bromo-1-methyl-1H-indole-3-carboxylic acid. PubChem. Retrieved from [Link]

- Gonsalvi, L., & Peruzzini, M. (2010). 1,3,5-triaza-7-phosphaadamantane (pta). In Encyclopedia of Reagents for Organic Synthesis. Wiley.

- Hassan, A. A., Shawky, A. M., & Mohamed, N. K. (2021). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

-

Wikipedia. (2023, October 29). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-291). John Wiley & Sons, Inc.

- Kaur, N. (2020). N-Polyheterocycles. In Metals and Non-Metals. Taylor & Francis.

- Shvartsberg, M. S., & El'tsov, A. V. (2021). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 26(8), 2333.

- Chen, J., Zhang, Z., Liu, S., Yang, C., & Xia, C. (2014). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis. Tetrahedron Letters, 55(1), 221-224.

- Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.

- Unsworth, W. P., Coulthard, G., Kitsiou, C., & Taylor, R. J. K. (2014). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 16(5), 1434-1437.

- Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Iranian Journal of Chemistry, 2(1), 1-5.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

Sources

7-Bromo-3-methyl-1H-indole spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Characterization of 7-Bromo-3-methyl-1H-indole

This guide provides a comprehensive analysis of the spectral data for this compound, a key heterocyclic compound relevant in medicinal chemistry and materials science. As drug development professionals and researchers, a foundational understanding of a molecule's structural identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary empirical evidence for structural confirmation and purity assessment. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is the bedrock of its function. For this compound (C₉H₈BrN), its spectroscopic signature is dictated by the unique electronic environment of its indole core, modified by the bromo and methyl substituents.

-

Indole Nucleus : A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. This system's aromaticity and the lone pair of electrons on the nitrogen atom are dominant factors in its spectral behavior.

-

Substituents : The electron-withdrawing bromine atom at the 7-position and the electron-donating methyl group at the 3-position create a distinct electronic push-pull dynamic, influencing the chemical shifts of nearby protons and carbons.

The following sections will dissect the data from NMR, MS, and IR spectroscopy, correlating specific spectral features back to this molecular architecture.

// Atom nodes with positions N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.3!"]; C4 [label="C", pos="-1.2,-1.3!"]; C5 [label="C", pos="-1.8,-0!"]; C6 [label="C", pos="-1.2,1.1!"]; C7 [label="C", pos="0,1.9!"]; C7a [label="C", pos="0,0!"]; // Bridgehead Carbon

// Substituent nodes with positions H1 [label="H", pos="-0.5,0.8!"]; H2 [label="H", pos="1.9,1.3!"]; CH3 [label="CH₃", pos="2.1,-1.0!"]; H4 [label="H", pos="-1.9,-1.8!"]; H5 [label="H", pos="-2.7,-0!"]; H6 [label="H", pos="-1.9,1.6!"]; Br7 [label="Br", pos="0,3.0!"];

// Edges for the indole ring edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a;

// Double bonds edge [style=bold]; C2 -- C3 [style=invis]; // Invisible edge for positioning C4 -- C5 [style=invis]; C6 -- C7 [style=invis]; node [shape=none, label="="]; db1 [pos="0.6,0.15!"]; db2 [pos="-1.5,-0.65!"]; db3 [pos="-0.6,1.5!"];

// Edges for substituents edge [style=solid]; N1 -- H1; C2 -- H2; C3 -- CH3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- Br7; }

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. The data presented here were acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer.[1]

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity and coupling).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |

| 8.06 | s (broad) | 1H | - | NH -1 | The broad singlet is characteristic of an N-H proton, which often undergoes rapid exchange. Its downfield shift is typical for indole N-H protons. |

| 7.55 | d | 1H | 7.9 | H -4 | This proton is adjacent to the bromine-bearing carbon (C7), experiencing a deshielding effect that shifts it downfield. It is coupled to H-5, resulting in a doublet. |

| 7.37 | d | 1H | 7.6 | H -6 | This proton is ortho to the bromine atom, also experiencing a deshielding effect. It is coupled to H-5, appearing as a doublet. |

| 7.08 – 6.97 | m | 2H | - | H -2, H -5 | This multiplet contains two protons. H-5 is coupled to both H-4 and H-6, creating a complex signal. H-2 of the pyrrole ring also falls in this aromatic region. |

| 2.35 | d | 3H | 1.0 | CH ₃-3 | The methyl protons are slightly coupled to the H-2 proton, resulting in a narrow doublet. Its upfield shift is characteristic of an alkyl group attached to an aromatic system. |

Table 1: ¹H NMR Spectral Data for this compound.[1]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 135.07 | C -7a | A quaternary carbon at the ring junction, shifted downfield due to its aromatic nature and proximity to the nitrogen. |

| 129.64 | C -3a | The second quaternary carbon at the ring junction. |

| 124.31 | C -6 | Aromatic CH carbon. |

| 122.33 | C -2 | Aromatic CH carbon of the pyrrole ring. |

| 120.42 | C -4 | Aromatic CH carbon, shifted downfield by the adjacent bromine. |

| 118.23 | C -5 | Aromatic CH carbon. |

| 113.13 | C -3 | Quaternary carbon attached to the methyl group. |

| 104.75 | C -7 | This upfield-shifted quaternary carbon is directly attached to the highly electronegative bromine atom, a phenomenon known as the "heavy atom effect". |

| 9.97 | C H₃ | The methyl carbon, appearing in the typical upfield aliphatic region. |

Table 2: ¹³C NMR Spectral Data for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For this compound, the key diagnostic feature is the isotopic signature of bromine.

Predicted Mass Spectrum Analysis

-

Molecular Ion (M⁺·) : The molecular formula is C₉H₈BrN. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3][4] This results in a characteristic pair of molecular ion peaks:

-

M⁺· peak at m/z ≈ 209 (containing ⁷⁹Br)

-

[M+2]⁺· peak at m/z ≈ 211 (containing ⁸¹Br)

-

The relative intensity of these two peaks will be approximately 1:1, which is a definitive indicator for the presence of a single bromine atom in the molecule.[3]

-

-

Major Fragmentation : A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom.[4] A significant peak would be expected at m/z ≈ 130, corresponding to the loss of a bromine radical ([M-Br]⁺). Further fragmentation of the indole ring would produce a complex pattern of lower mass ions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

-

~3400 cm⁻¹ (sharp, medium) : This absorption is characteristic of the N-H stretching vibration of the indole ring.[6][7] Its sharpness, compared to the broad O-H stretch of alcohols, is a key identifier.

-

3100-3000 cm⁻¹ (medium) : Aromatic C-H stretching vibrations from the benzene and pyrrole rings.

-

2950-2850 cm⁻¹ (weak to medium) : Aliphatic C-H stretching vibrations from the methyl group.[8]

-

~1600-1450 cm⁻¹ (medium to strong) : A series of sharp absorptions corresponding to the C=C stretching vibrations within the aromatic indole framework.[7]

-

Below 1000 cm⁻¹ : This region would contain C-H out-of-plane bending vibrations and the C-Br stretching vibration.

Experimental Methodologies: Self-Validating Protocols

The integrity of spectral data is contingent upon rigorous experimental protocol. The following sections detail standardized procedures for data acquisition.

Spectroscopic Analysis Workflow

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Prep [label="Dissolve ~5-10 mg of\nthis compound\nin 0.7 mL of CDCl₃\n(for NMR) or other\nappropriate solvent."]; }

subgraph "cluster_Analysis" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; NMR [label="¹H & ¹³C NMR\nSpectroscopy"]; MS [label="Mass Spectrometry\n(EI or ESI)"]; IR [label="FT-IR\nSpectroscopy"]; }

subgraph "cluster_Interpretation" { label = "Data Interpretation & Verification"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Interpret [label="Correlate spectral data:\n- Chemical Shifts (NMR)\n- M/M+2 Pattern (MS)\n- N-H Stretch (IR)"]; Verify [label="Confirm Structure &\nPurity Assessment"]; }

// Connections Prep -> {NMR, MS, IR} [label="Analyze Aliquots"]; {NMR, MS, IR} -> Interpret [style=solid]; Interpret -> Verify [label="Synthesize Results"]; }

Figure 2: General workflow for the spectroscopic characterization of an organic compound.

Protocol for NMR Data Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup : Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming : The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters on a 500 MHz instrument would include a 30-degree pulse angle, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition : Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and 512-1024 scans.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and reference the chemical shifts to the TMS peak at 0.00 ppm.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Ionization Method : For a robust molecule like this, Electron Ionization (EI) is a suitable hard ionization technique that provides valuable fragmentation data.[9] Electrospray Ionization (ESI) can also be used, which is a softer technique.

-

Instrument Parameters : Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet. Set the mass analyzer to scan a range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

Data Acquisition : Acquire the spectrum. For EI, a standard electron energy of 70 eV is used.[9]

-

Data Analysis : Identify the molecular ion peaks (M⁺· and [M+2]⁺·) and analyze the fragmentation pattern to corroborate the proposed structure.

Protocol for IR Data Acquisition

-

Sample Preparation : As the compound is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly onto the ATR crystal.

-

Background Scan : First, run a background spectrum of the empty sample compartment (for salt plates) or the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Scan : Place the prepared sample in the instrument's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Analyze the positions, shapes, and intensities of the absorption bands.

References

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

PubMed Central (PMC). (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]

-

University of Illinois. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uni-saarland.de [uni-saarland.de]

The Strategic Functionalization of 7-Bromoindoles: An In-Depth Technical Guide to C-Br Bond Reactivity

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science. Among its halogenated derivatives, 7-bromoindole stands out as a versatile building block, offering a strategic handle for late-stage functionalization. This technical guide provides an in-depth exploration of the reactivity of the C-Br bond at the 7-position of the indole ring. We will delve into the electronic and steric factors governing its reactivity, offering a comparative analysis with other bromoindole isomers. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols for leveraging 7-bromoindoles in complex molecular synthesis.

Introduction: The Unique Character of the C7 Position

The indole ring system is characterized by a unique electronic landscape. The pyrrolic ring is electron-rich, rendering the C3 position the most nucleophilic and kinetically favored site for electrophilic attack. Consequently, direct functionalization of the benzenoid ring, particularly at the C7 position, presents a significant synthetic challenge. The introduction of a bromine atom at C7 provides a powerful tool for overcoming this inherent reactivity bias, enabling a diverse range of carbon-carbon and carbon-heteroatom bond formations through transition-metal-catalyzed cross-coupling reactions.

The reactivity of the C-Br bond at the 7-position is subtly influenced by several factors:

-

Steric Hindrance: The C7 position is sterically more encumbered than the C5 position due to its proximity to the bicyclic ring system. This can influence the approach of bulky catalysts and reagents.

-

Electronic Effects: While both the C5 and C7 positions are on the benzenoid ring, their electronic environments are not identical. The proximity of the C7-Br bond to the electron-donating pyrrole nitrogen can subtly modulate its reactivity.

In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 5-position is generally more readily activated than the C-Br bond at the 7-position, a factor attributed to the reduced steric hindrance at C5.[1] This distinction is a critical consideration in the strategic design of synthetic routes.

The Crucial Role of N-Protection

The presence of the acidic N-H proton in the indole ring can significantly interfere with many transition-metal-catalyzed reactions. The unprotected indole can act as a ligand, leading to catalyst inhibition or decomposition.[2] Therefore, protection of the indole nitrogen is often a prerequisite for successful and reproducible cross-coupling.

The choice of protecting group is critical and can influence the outcome of the reaction. Common protecting groups for indoles in cross-coupling reactions include:

-

tert-Butoxycarbonyl (Boc): Easily installed and removed under acidic conditions. It is a robust group that is stable to many reaction conditions.

-

Tosyl (Ts): A strongly electron-withdrawing group that can be removed under reductive or strongly basic conditions.

-

2-(Trimethylsilyl)ethoxymethyl (SEM): Removable under fluoride-mediated conditions, offering orthogonality to other protecting groups.

The selection of the protecting group should be guided by the overall synthetic strategy, considering its stability to the planned reaction conditions and the ease of its eventual removal.

Logical Workflow for N-Protection and Functionalization

The general strategy for the functionalization of 7-bromoindole via cross-coupling involves a three-step sequence: N-protection, cross-coupling, and deprotection.

Caption: General workflow for the functionalization of 7-bromoindole.

Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and they are particularly well-suited for the functionalization of the C7-Br bond in indoles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a highly versatile and widely used transformation.[3][4]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The base is crucial for the activation of the organoboron reagent.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data for Suzuki-Miyaura Coupling of 7-Bromoindoles:

| N-Protecting Group | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Boc | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~90 |

| Unprotected | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | ~85 |

| Unprotected | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 18 | ~78 |

Data compiled from reactions on N-protected and unprotected nitrogen-rich heterocycles.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole with Phenylboronic Acid [5]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-7-bromoindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion (typically 12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6]

Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product.

Quantitative Data for Sonogashira Coupling of N-Protected 7-Bromoindoles:

| N-Protecting Group | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Boc | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | THF | 65 | ~80-90 |

| SEM | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | ~75-85 |

Yields are approximate and compiled from various literature sources for illustrative purposes.[7]

Detailed Experimental Protocol: Sonogashira Coupling of N-Boc-7-bromoindole with Phenylacetylene [7]

-

Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-7-bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.02 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N) via syringe. Then, add phenylacetylene dropwise.

-

Reaction: Heat the mixture at 65 °C until the starting material is consumed (monitor by TLC).

-

Work-up: Cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction has revolutionized the synthesis of anilines and other arylamine derivatives.

Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N2-site-selective cross-couplings of tetrazoles with indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 7-Bromo-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active compounds. Understanding its reactivity, particularly in electrophilic substitution reactions, is paramount for the rational design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the electrophilic substitution reactions of a specifically substituted indole, 7-Bromo-3-methyl-1H-indole. We will delve into the electronic influences of the bromo and methyl substituents, predict the regioselectivity of various electrophilic attacks, and provide detailed mechanistic discussions and experimental protocols for key reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of indole-based pharmaceuticals.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery.[1] Its prevalence in nature, as seen in the amino acid tryptophan and neurotransmitter serotonin, underscores its biological importance.[2] The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, a characteristic that is both a powerful tool for functionalization and a challenge in controlling regioselectivity.[1]

Electrophilic substitution is a fundamental reaction class for modifying the indole core.[1][3] The position of substitution is dictated by the stability of the resulting intermediate carbocation, with the C3 position being the most favorable site of attack in unsubstituted indole due to the ability of the nitrogen atom to delocalize the positive charge without disrupting the aromaticity of the benzene ring.[1][4][5]

However, when substituents are present on the indole ring, they can significantly influence both the rate and the regioselectivity of the reaction.[6] This guide focuses on this compound, a molecule featuring an electron-withdrawing halogen at the C7 position and an electron-donating alkyl group at the C3 position. Understanding the interplay of these substituents is crucial for predicting and controlling the outcomes of electrophilic substitution reactions.

Molecular Architecture and Electronic Landscape of this compound

The reactivity of this compound in electrophilic substitution is governed by the combined electronic effects of the bromine and methyl substituents.

-

The 3-Methyl Group: The methyl group at the C3 position is an electron-donating group through an inductive effect. This has two primary consequences. Firstly, it blocks the most reactive C3 position, forcing electrophilic attack to occur at other positions on the indole nucleus.[7] Secondly, its electron-donating nature can influence the electron density of the remaining positions.

-

The 7-Bromo Group: The bromine atom at the C7 position exerts a dual electronic effect.[6][8] It is electron-withdrawing through its inductive effect (-I) due to its high electronegativity.[8] Simultaneously, it can donate a lone pair of electrons into the aromatic system via a resonance effect (+M).[6] In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack.[6] However, the resonance effect still directs incoming electrophiles to the ortho and para positions relative to the substituent.

Predicting Regioselectivity:

With the C3 position occupied, electrophilic attack is anticipated to occur at other positions, primarily C2, C4, C5, or C6. The directing effects of the substituents suggest the following:

-

Attack at C2: This position is adjacent to the nitrogen atom and the methyl-substituted C3. While attack at C2 is possible, it can be sterically hindered by the C3-methyl group.[7]

-

Attack at C4 and C6: These positions are ortho and para to the electron-donating influence of the pyrrole nitrogen, making them electron-rich and likely targets for electrophiles.

-

Attack at C5: This position is meta to the pyrrole nitrogen's influence.

-

Influence of the 7-Bromo Group: The bromine at C7 will direct incoming electrophiles to its ortho (C6) and para (C4) positions. This aligns with the activating effect of the pyrrole nitrogen.

Considering these factors, the most probable sites for electrophilic substitution on this compound are C4 and C6 , with C2 as a secondary possibility.

Figure 1: Predicted regioselectivity of electrophilic attack.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions, providing mechanistic insights and generalized experimental protocols.

Nitration

Nitration introduces a nitro group (-NO₂) onto the indole ring, a versatile functional group for further transformations.

Mechanism: The nitrating agent, typically generated from nitric acid and a strong acid like sulfuric acid or acetic anhydride, is the nitronium ion (NO₂⁺).[3] The electron-rich indole attacks the nitronium ion to form a resonance-stabilized carbocation (sigma complex). Subsequent deprotonation restores aromaticity. For substituted indoles, milder nitrating agents are often preferred to avoid side reactions.[9]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Electrophilic substitution at the indole [quimicaorganica.org]

- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Value of a Substituted Indole

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indole: A Core Intermediate in Modern Synthetic Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its versatile scaffold allows for interaction with a multitude of biological targets, making it a focal point in drug discovery. Within this important class of heterocycles, this compound emerges as a particularly valuable synthetic intermediate.

This guide provides a detailed exploration of this compound, moving beyond a simple catalog of properties to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect its synthesis, reactivity, and strategic applications, emphasizing the causality behind experimental choices that leverage its unique structural features:

-

The Indole Core: Provides the fundamental bicyclic aromatic system with inherent biological relevance.

-

The C7-Bromo Substituent: A highly versatile functional handle, perfectly positioned for modern palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments.[1][5]

-

The C3-Methyl Group: This group sterically hinders the C2 position and electronically influences the pyrrole ring, directing reactivity and potentially modulating the binding affinity of derivative compounds.

The purpose of this document is to serve as a comprehensive technical resource, empowering chemists to effectively utilize this compound as a pivotal building block in the synthesis of complex, high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its successful application. The key characteristics of this compound are summarized below. For optimal stability, the compound should be stored in a dry, dark environment at room temperature.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈BrN | [7][8] |

| Molecular Weight | 210.07 g/mol | [6][7] |

| Appearance | Light yellow to yellow solid | [6] |

| Boiling Point | 325.1±22.0 °C (Predicted) | [6] |

| Density | 1.563±0.06 g/cm³ (Predicted) | [6] |

| pKa | 15.63±0.30 (Predicted) | [6] |

| CAS Number | 86915-22-2 | [6][8] |

Strategic Synthesis of the Intermediate

The construction of the this compound scaffold can be achieved through several established synthetic routes. A common and effective approach is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a suitably substituted phenylhydrazone. The causality behind this choice lies in its reliability and the commercial availability of the necessary precursors.

Caption: Synthetic workflow for this compound via Fischer synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol provides a representative, step-by-step methodology for the synthesis of the title compound.

Step 1: Synthesis of (3-Bromo-2-methylphenyl)hydrazine

-

To a stirred solution of 3-Bromo-2-methylaniline (1.0 equiv) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 equiv) in water dropwise at 0-5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at the same temperature.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 equiv) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry.

-

Neutralize the salt with a base (e.g., NaOH solution) and extract the free hydrazine into an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazine.

Step 2: Synthesis of this compound

-

Dissolve the (3-Bromo-2-methylphenyl)hydrazine (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.

-

Add acetone (1.2 equiv) and a catalytic amount of acid (e.g., a few drops of acetic acid).

-

Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. Monitor progress by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

To the crude hydrazone, add a cyclizing agent such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

Heat the mixture to 80-100 °C for 1-3 hours until cyclization is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., 10 M NaOH) to pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The C7-bromo substituent serves as an ideal electrophilic partner for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.[1]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating biaryl and heteroaryl-aryl structures.[9] In the context of drug discovery, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the 7-position of the indole core, enabling a systematic exploration of the structure-activity relationship (SAR) by probing interactions within a target's binding pocket.[1][10] 7-Arylindoles, for instance, are of significant interest as they can mimic the adenine region of ATP and bind to the hinge region of protein kinases.[1]

The choice of catalyst, base, and solvent is critical for achieving high yields. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, and bases such as cesium carbonate or potassium carbonate are used to activate the boronic acid for the crucial transmetalation step.[9][10][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CAS 280752-68-3: 7-bromo-1-methyl-1H-indole | CymitQuimica [cymitquimica.com]

- 6. 1H-Indole, 7-broMo-3-Methyl- CAS#: 86915-22-2 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of substituted bromoindoles

An In-depth Technical Guide to the Discovery and History of Substituted Bromoindoles

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, but the introduction of bromine substituents unlocks a unique chemical space with a rich history and profound biological implications. This guide traverses the journey of substituted bromoindoles, from their ancient origins as the world's most coveted dye to their modern status as a "privileged scaffold" in drug discovery. We will explore the seminal discoveries that first brought these molecules to light, the evolution of their synthetic methodologies, and the diverse pharmacological activities that position them at the forefront of therapeutic research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and the therapeutic potential inherent in this fascinating class of compounds.

From Imperial Robes to Chemical Structures: The Dawn of Bromoindoles

The story of bromoindoles begins not in a laboratory, but in the ancient coastal cities of the Levant. For millennia, a vibrant and incredibly stable reddish-purple dye, known as Tyrian purple, was extracted from the hypobranchial glands of several species of Murex sea snails.[1] The production was notoriously laborious; tens of thousands of snails were required to produce a single gram of the dye, making it more valuable than gold and a symbol of imperial power and royalty.[1][2] Production of Tyrian purple for fabric dyeing is thought to have started as early as 1200 BC by the Phoenicians and continued through the Greek and Roman empires until the fall of Constantinople in 1453 AD.[1]

For centuries, the chemical identity of this legendary pigment remained a mystery. The critical breakthrough came in 1909 when the German chemist Paul Friedländer undertook the monumental task of isolating and identifying its principal component. After processing 12,000 mollusks (Murex brandaris) to yield just 1.4 grams of pure pigment, his elemental analysis revealed an empirical formula of C₁₆H₈Br₂N₂O₂.[2][3] Through rigorous chemical analysis and comparison with known compounds, Friedländer identified the structure as 6,6′-dibromoindigo , an indigo molecule symmetrically substituted with bromine atoms at the 6 and 6' positions.[3][4] This discovery was not only a triumph of natural product chemistry but also the first time a brominated organic compound was identified from a natural source, marking the formal entry of bromoindoles into the scientific record.

The Marine Renaissance: Uncovering Nature's Bromoindole Arsenal

While 6,6′-dibromoindigo held the spotlight for decades, the advent of modern analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, revealed that the oceans harbor a vast and structurally diverse array of bromoindole alkaloids. Marine invertebrates, especially sponges and tunicates, have proven to be prolific sources of these compounds, which are believed to serve as chemical defense mechanisms against predators.[5][6]

These marine-derived bromoindoles are not limited to simple substitutions on a single indole ring. They encompass a wide range of complex architectures, including:

-

Monomeric Bromoindoles: Simple indoles with one or more bromine atoms, such as 6-bromoindole, found in the marine mollusc Dicathais orbita.[7]

-

Bis-indole Alkaloids: Compounds featuring two indole units, often linked together. The topsentin family of alkaloids, isolated from deep-water sponges, are potent cytotoxic agents.[5]

-

Complex Polycyclic Alkaloids: Intricate structures like the dragmacidins and the chartellines, which incorporate the bromoindole motif into larger, more complex ring systems.

The discovery of this chemical diversity shifted the scientific perspective on bromoindoles from historical curiosities to a promising frontier for natural product-based drug discovery.

Pharmacological Significance: The Biological Activities of Substituted Bromoindoles

The structural uniqueness of bromoindoles is matched by their broad spectrum of biological activities. The presence and position of the bromine atom(s) can significantly influence a molecule's potency and mechanism of action. This has made them attractive targets for therapeutic development across multiple disease areas.

Key Therapeutic Activities:

-

Anticancer and Cytotoxic Activity: Many marine bromoindoles exhibit potent cytotoxicity against various cancer cell lines. Topsentin, for example, inhibits the proliferation of human and murine tumor cells at micromolar concentrations.[5] The substitution pattern is critical; studies have shown that the number and location of bromine atoms can dramatically alter cytotoxic potency.[5]

-

Anti-inflammatory Activity: Simple bromoindoles have demonstrated significant anti-inflammatory properties. Studies on extracts from the mollusc Dicathais orbita identified 6-bromoisatin and 6-bromoindole as potent inhibitors of nitric oxide (NO), tumor necrosis factor-α (TNFα), and prostaglandin E₂ (PGE₂) production in macrophage and fibroblast cell lines.[7]

-

Antibacterial and Antifungal Activity: Bromoindoles serve as a defense mechanism for their host organisms, and this is reflected in their antimicrobial properties. For instance, tulongicin A, a di(6-Br-1H-indol-3-yl)methyl-containing alkaloid from a Topsentia sponge, shows strong activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.2 μg/mL.[5] Certain fungal-derived bromoindoles have also shown potent antifungal activity against agricultural pathogens like Fusarium oxysporum.[5]

-

Enzyme Inhibition: The bromoindole scaffold is effective at targeting specific enzymes. Brominated derivatives isolated from the marine sponge Geodia barretti have been identified as significant inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[5]

Data Presentation: Bioactivity of Representative Bromoindoles

| Compound Name | Source Organism | Biological Activity | Potency (IC₅₀ / MIC) | Reference |

| Topsentin | Topsentia sp. (Sponge) | Cytotoxicity (P-388 cells) | IC₅₀ = 3 µg/mL | [5] |

| 6-Bromoindole | Dicathais orbita (Mollusc) | Anti-inflammatory (NF-κB Inhibition) | 63.2% inhibition at 40 µg/mL | [7] |

| Tulongicin A | Topsentia sp. (Sponge) | Antibacterial (S. aureus) | MIC = 1.2 µg/mL | [5] |

| 5,6-dibromo-L-hypaphorine | Hyrtios sp. (Sponge) | Antioxidant (ORAC) | ORAC value = 0.22 | [5] |

| Fumigatoside E | Aspergillus fumigatus (Fungus) | Antifungal (F. oxysporum) | MIC = 1.56 µg/mL | [5] |

The Evolution of Synthesis: From Classical Methods to Modern Strategies

The journey from discovering a natural product to developing it as a therapeutic agent is critically dependent on chemical synthesis. The ability to construct bromoindoles and their analogs in the laboratory allows for the confirmation of natural structures, the exploration of structure-activity relationships (SAR), and the large-scale production required for clinical development.

Foundational Synthetic Approaches

Following the structural elucidation of Tyrian purple, the first chemical syntheses were developed. The original synthesis of 6,6′-dibromoindigo, reported by Sachs and Kempf in 1903, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, analogous to the Baeyer-Drewsen process for indigo.[2] This multi-step synthesis, while groundbreaking, was lengthy and low-yielding.

A common strategy for producing simpler bromoindoles involves the direct bromination of the indole core. However, controlling the regioselectivity of this reaction is challenging. A more controlled, classic approach for synthesizing 5-bromoindole is outlined below.

Experimental Protocol: Synthesis of 5-Bromoindole

This protocol is based on a well-established method involving the protection of the indole C2/C3 positions via sulfonation, followed by regioselective bromination and deprotection.[8][9]

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

-

Dissolve indole (e.g., 50 g) in ethanol (100 mL).

-

In a separate flask, prepare a solution of sodium bisulfite (100 g) in deionized water (300 mL).

-

Add the indole solution to the sodium bisulfite solution with stirring.

-

Allow the mixture to stir at room temperature for 12-20 hours. A light-colored solid will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and air dry to yield the sulfonate adduct.

Step 2: Acetylation of the Sulfonate Adduct (Intermediate II)

-

Suspend the crude solid from Step 1 in acetic anhydride (e.g., 100 mL).

-

Heat the suspension to 70-90°C for 2-3 hours.

-

Cool the mixture to room temperature.

-

Collect the resulting N-acetylated solid by filtration, wash with acetic anhydride and then ether, and use directly in the next step.

Step 3: Bromination and Hydrolysis to 5-Bromoindole

-

Dissolve the N-acetylated intermediate from Step 2 in water (e.g., 150 mL) and cool the solution to 0-5°C in an ice bath.

-

Slowly add liquid bromine (e.g., 40 g) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature.

-

Quench excess bromine by adding a solution of sodium bisulfite in water.

-

Make the solution strongly basic by the careful addition of concentrated sodium hydroxide (e.g., 40% NaOH solution).

-

Heat the basic mixture to 50°C and stir for 3-12 hours to facilitate hydrolysis and deprotection. A tan precipitate of 5-bromoindole will form.

-

Cool the mixture, collect the crude 5-bromoindole by vacuum filtration, wash extensively with water, and air dry.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-bromoindole.

Mandatory Visualization: Synthetic Workflow for 5-Bromoindole

Caption: Inhibition of the NF-κB pathway by 6-bromoindole.

Conclusion and Future Perspectives

The journey of substituted bromoindoles is a remarkable narrative of scientific evolution. From the imperial purple dye of antiquity, whose structure was painstakingly elucidated over a century ago, to the diverse and potent bioactive molecules being isolated from the sea today, bromoindoles have firmly established their importance. Their proven activities against cancer, inflammation, and microbial infections validate the bromoindole core as a privileged structure in medicinal chemistry.

The future of bromoindole research is bright. Continued exploration of marine biodiversity will undoubtedly lead to the discovery of novel structures with unique biological activities. Simultaneously, advances in synthetic organic chemistry will enable the creation of next-generation bromoindole analogs with enhanced potency, selectivity, and drug-like properties. The synergy between natural product discovery and innovative synthetic design ensures that the ancient legacy of Tyrian purple will continue to inspire the development of modern medicines for years to come.

References

- Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC. (2023). PubMed Central.

- Spectral Comparison of Commercial and Synthesized Tyrian Purple. (n.d.). The McCrone Group.

- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). PMC - NIH.

- Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. (n.d.). PMC - NIH.

- Tyrian purple. (n.d.). Wikipedia.

- Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. (n.d.). PMC - PubMed Central.

- Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (n.d.). MDPI.

- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applic

- Tyrian Purple. (n.d.). ColourLex.

- Biological Activity of Recently Discovered Halogenated Marine N

- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applic

- Synthesis of 5-Bromo Indole. (n.d.). Erowid.

- Method for preparing 5-bromoindole. (n.d.).

- Chapter 3 Naturally occurring halogenated pyrroles and Indoles. (2025).

- Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (n.d.). PMC.

- Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (2010). PubMed.

Sources

- 1. Tyrian purple - Wikipedia [en.wikipedia.org]

- 2. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]

- 4. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]